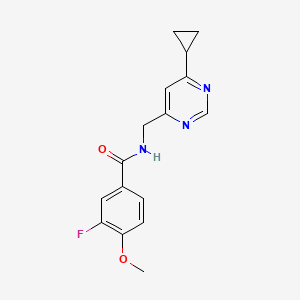

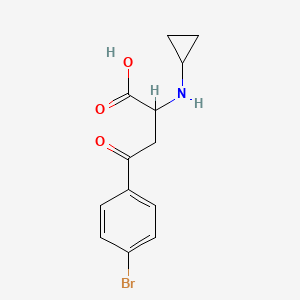

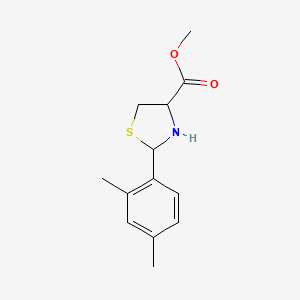

![molecular formula C16H10FN3O3S B2642906 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 313528-85-7](/img/structure/B2642906.png)

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, the synthesis of new polyfluorinated 4-thiazolidinones was achieved from a one-pot three-component reaction of fluorinated aniline, mono- and dialdehyde, and thioglycolic acid followed by fluorination with trifluoroacetamide and 4-fluorobenzaldehyde .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, X-ray analysis of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide reveals temperature-dependent polymorphism associated with crystallographic symmetry conversion .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the title compound shows temperature-dependent polymorphism resulting from a rearrangement of the molecules in the crystal due to temperature variations .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, N-(4-Fluorophenyl)benzamide has a molecular weight of 181.2068 .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Researchers have demonstrated the potential anticonvulsant properties of derivatives of 1,3,4-thiadiazole. Specifically, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide showed promising anticonvulsive activity in comparison to a classic drug, indicating the substance's potential for further preclinical studies. This study also developed methods for the identification, impurity determination, and quantitative analysis of the substance, which are crucial for its standardization and potential application in medical practice (Sych, Bevz, Rakhimova, Yaremenko, & Perekhoda, 2018).

Antimicrobial Activity

A study focused on the synthesis of eperezolid-like molecules evaluated their antimicrobial activities, revealing high anti-Mycobacterium smegmatis activity. This research underscores the significance of developing new antimicrobial agents amid increasing antibiotic resistance and highlights the potential of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide derivatives in this field (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).

Lipid Bilayer Interaction Studies

Nitro-2,1,3-benzoxadiazol-4-yl (NBD) labeled lipids have been utilized to study the effects of membrane dipole potential on the redox reaction on lipid bilayer surfaces. This research provides insights into the molecular interactions at the cellular level, which is fundamental for understanding cellular processes and developing targeted therapies (Alakoskela & Kinnunen, 2001).

Fluorescence Probes for Cysteine Detection

The development of near-infrared (NIR) ratiometric fluorescent probes for selective detection of cysteine over glutathione and homocysteine in mitochondria to indicate oxidative stress demonstrates the compound's application in bioimaging and oxidative stress biomarker identification. This research contributes to our understanding of cellular oxidative stress mechanisms and potential clinical applications (Yin, Yu, Zhang, & Chen, 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3O3S/c17-12-5-1-10(2-6-12)14-9-24-16(18-14)19-15(21)11-3-7-13(8-4-11)20(22)23/h1-9H,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJFDSVGCKJMCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

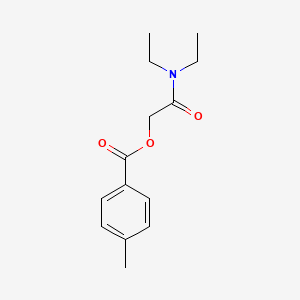

![3-(4-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2642823.png)

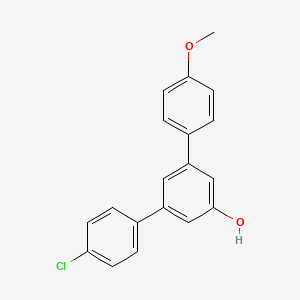

![3-[[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2642833.png)

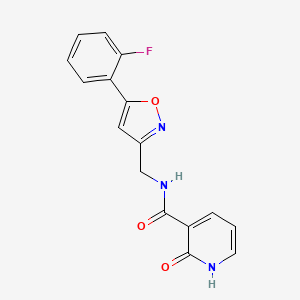

![4-[butyl(ethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2642835.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2642839.png)